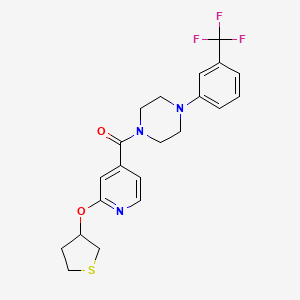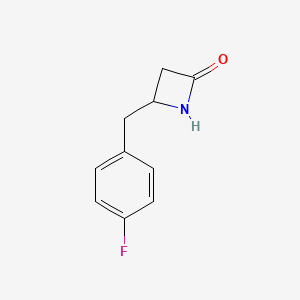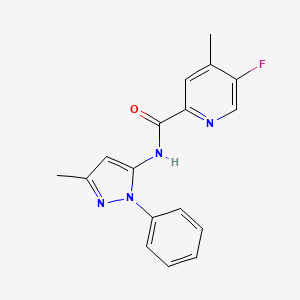
(2-((Tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-((Tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone is an intriguing compound that combines various functional groups to create a molecule with potential applications in several scientific fields
準備方法
Synthetic Routes and Reaction Conditions: The preparation of this compound typically involves a multi-step synthetic process A possible route could involve the initial formation of the (2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl) intermediate through a nucleophilic substitution reaction between a suitable pyridine derivative and tetrahydrothiophenol
Industrial Production Methods: Industrial-scale production might utilize optimized reaction conditions to improve yield and purity. This could include the use of catalysts, solvents, and temperature control to enhance reaction efficiency and minimize side products.
化学反応の分析
Types of Reactions:
Oxidation: The thiophene ring can be subjected to oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the methanone part of the molecule can undergo reduction to form alcohols.
Substitution: Both the pyridine and piperazine rings can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions can be used for substitution.
Major Products:
Oxidation of the thiophene ring yields sulfoxides or sulfones.
Reduction of the methanone yields alcohol derivatives.
Substitution reactions can introduce various functional groups into the pyridine or piperazine rings.
科学的研究の応用
Chemistry:
Used as a building block for synthesizing more complex organic molecules.
Helps in studying the reactivity and properties of heterocyclic compounds.
Biology:
Investigated for potential as enzyme inhibitors due to its complex structure.
Explored in studies related to cell signaling pathways.
Medicine:
Potential candidate for developing pharmaceutical drugs targeting specific biological pathways.
Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry:
May be used in the development of novel materials with specific electronic properties.
作用機序
The compound's mechanism of action is determined by its ability to interact with specific molecular targets. The presence of the trifluoromethyl group can enhance the compound's binding affinity to enzymes or receptors, influencing their activity. The piperazine moiety is known for its pharmacological properties, potentially contributing to the compound's therapeutic effects.
Molecular Targets and Pathways:
Enzymes involved in metabolic pathways.
Receptors associated with cell signaling.
Proteins involved in inflammation and cancer progression.
類似化合物との比較
This compound can be compared with other molecules containing pyridine, piperazine, and trifluoromethyl groups. Similar compounds include:
(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl) methanone: Lacks the piperazine moiety and trifluoromethyl group, potentially resulting in different reactivity and biological activity.
4-(3-(trifluoromethyl)phenyl)piperazin-1-yl derivatives: Shares the piperazine and trifluoromethyl functional groups but varies in the rest of the structure, which can alter its chemical and biological properties.
Uniqueness: The combination of pyridine, piperazine, and trifluoromethyl groups in (2-((Tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone confers unique chemical properties, making it a valuable compound for diverse scientific research applications. Its multi-functional nature allows for varied reactivity and potential interactions with biological targets, making it a compound of interest in medicinal chemistry and other scientific fields.
特性
IUPAC Name |
[2-(thiolan-3-yloxy)pyridin-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O2S/c22-21(23,24)16-2-1-3-17(13-16)26-7-9-27(10-8-26)20(28)15-4-6-25-19(12-15)29-18-5-11-30-14-18/h1-4,6,12-13,18H,5,7-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAAWYWWFCTWEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B2966107.png)
![11-(3-Methyl-1,2,4-thiadiazol-5-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B2966111.png)
![3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methylfuran-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole](/img/structure/B2966112.png)





![6-Amino-1-Boc-1-azaspiro[3.3]heptane](/img/structure/B2966121.png)
![3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2966123.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)urea](/img/structure/B2966125.png)
![9-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2966126.png)
![3-Methylidene-8-(oxolane-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2966129.png)
